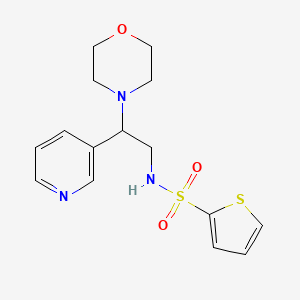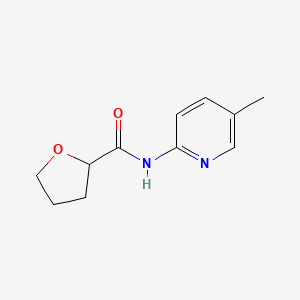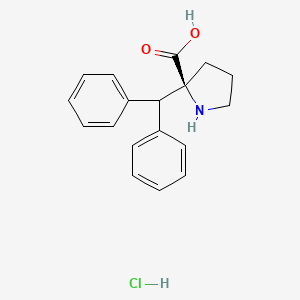
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea" is a polyheterocyclic molecule that likely exhibits a range of biological activities due to the presence of furan and thiophene rings along with a urea moiety. These structural features are common in various compounds that have been synthesized and evaluated for their biological properties, such as antiangiogenic effects and enzyme inhibition .
Synthesis Analysis
The synthesis of related compounds with furan and thiophene rings has been reported in the literature. For instance, a photoinduced direct oxidative annulation process has been used to synthesize highly functionalized polyheterocyclic compounds, including those with furan and thiophene rings . Similarly, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas has been achieved, which shares a structural resemblance to the compound , particularly in the presence of the thiophene ring and urea moiety .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HREIMS. Single crystal X-ray diffraction has also been employed to determine the solid-state structure, revealing non-covalent interactions that stabilize the molecular network . These techniques would be applicable in analyzing the molecular structure of "this compound" to elucidate its conformation and intermolecular interactions.
Chemical Reactions Analysis
The compound of interest contains functional groups that are likely to participate in various chemical reactions. The furan and thiophene rings can undergo electrophilic substitution reactions, while the urea moiety can engage in hydrogen bonding and potentially coordinate with metal ions. The hydroxy group may also be involved in reactions such as esterification or etherification .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the furan and thiophene rings suggests potential aromaticity, which could affect the compound's solubility and reactivity. The urea moiety could contribute to the compound's solubility in polar solvents due to hydrogen bonding capabilities. The hydroxy group may also impact the compound's acidity and ability to form hydrogen bonds .
科学的研究の応用
Synthesis and Characterization
Synthetic Pathways and Derivatives
The compound is involved in the synthesis of novel pyridine, naphthyridine derivatives, and other heterocyclic compounds with potential for various applications. Studies demonstrate the process of dimerization, coupling with diazonium salts, and reactions with urea derivatives to afford a range of pyrimido and pyrazolo derivatives, highlighting its utility in creating complex molecular architectures (Abdelrazek et al., 2010; Alabi et al., 2020).
Material Science and Catalysis
The compound's derivatives have been explored for their potential in material science, such as in the synthesis of polyesters from biobased diols, indicating its contribution to sustainable material development (Jiang et al., 2014).
Biological Activity and Computational Studies
Antibacterial and Antifungal Activities
Derivatives of the compound have been characterized and screened for antibacterial and antifungal activities, with some showing promising results against various pathogens. Computational studies have supported these findings, providing insights into the molecular basis of their activity (Alabi et al., 2020).
Enzymatic and Chemical Transformations
Research into enzymatic synthesis of biobased polyesters using derivatives as building blocks showcases the potential of these compounds in creating environmentally friendly materials (Jiang et al., 2014).
Chemical Properties and Reactions
Photophysical Properties
The compound's framework is utilized in designing fluorescent probes for metal ion detection, underscoring its relevance in developing sensitive diagnostic tools (Wang et al., 2017).
Catalytic Applications
Its derivatives find applications in catalysis, particularly in the reduction of biomass-derived furanic compounds, highlighting its role in biofuel and chemical production processes (Nakagawa et al., 2013).
特性
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(17,8-10-4-2-6-18-10)9-14-12(16)15-11-5-3-7-19-11/h2-7,17H,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKHYMBZHDMADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)


![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)
![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)



![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)
